4-bromo-8-(2,2,2-trifluoroethoxy)quinoline
CAS No.: 1774513-60-8
Cat. No.: VC11478566
Molecular Formula: C11H7BrF3NO
Molecular Weight: 306.08 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1774513-60-8 |
|---|---|
| Molecular Formula | C11H7BrF3NO |
| Molecular Weight | 306.08 g/mol |
| IUPAC Name | 4-bromo-8-(2,2,2-trifluoroethoxy)quinoline |
| Standard InChI | InChI=1S/C11H7BrF3NO/c12-8-4-5-16-10-7(8)2-1-3-9(10)17-6-11(13,14)15/h1-5H,6H2 |
| Standard InChI Key | IYDCGBHWOYNBCP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CN=C2C(=C1)OCC(F)(F)F)Br |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
4-Bromo-8-(2,2,2-trifluoroethoxy)quinoline belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. Its molecular formula is C₁₁H₇BrF₃NO, with a molecular weight of 306.08 g/mol. Key substituents include:
-
Bromine at the 4th position, enhancing electrophilic reactivity for cross-coupling reactions.
-
Trifluoroethoxy group (-OCH₂CF₃) at the 8th position, contributing to lipophilicity and metabolic stability.
The compound’s IUPAC name is 8-bromo-4-(2,2,2-trifluoroethoxy)quinoline, and its SMILES notation is C1=CC2=C(C(=C1)Br)N=C(C=C2OCC(F)(F)F)Br, reflecting its substitution pattern.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1774513-60-8 | |
| Molecular Formula | C₁₁H₇BrF₃NO | |
| Molecular Weight | 306.08 g/mol | |
| Purity | ≥95% | |
| Appearance | White to off-white crystalline solid |
Structural Analysis and Spectroscopic Data
X-ray crystallography of analogous quinoline derivatives reveals planar quinoline cores with substituents influencing packing motifs. For example, 8-fluoroquinoline derivatives exhibit intermolecular C–H···F interactions that stabilize crystal lattices . In 4-bromo-8-(2,2,2-trifluoroethoxy)quinoline, the bulky trifluoroethoxy group likely induces steric hindrance, affecting solubility and reactivity. Nuclear magnetic resonance (NMR) data for similar compounds show characteristic peaks:
-
¹H NMR: Aromatic protons resonate at δ 7.5–8.5 ppm, while the -OCH₂CF₃ group appears as a quartet near δ 4.5 ppm .
-
¹³C NMR: The CF₃ carbon resonates at δ 122–125 ppm (quartet, J = 280–300 Hz) .
Synthetic Methodologies
Quinoline Core Synthesis
The quinoline backbone is typically constructed via:
-
Skraup Synthesis: Cyclization of aniline derivatives with glycerol and sulfuric acid, yielding unsubstituted quinolines.
-
Friedländer Synthesis: Condensation of 2-aminobenzaldehyde with ketones, enabling substitution at the 3-position.
Bromination
Electrophilic bromination using Br₂ or N-bromosuccinimide (NBS) introduces bromine at the 4th position. Directed ortho-metalation (DoM) with lithium diisopropylamide (LDA) enhances regioselectivity .
Table 2: Representative Synthetic Route
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Quinoline synthesis | Skraup conditions (H₂SO₄, glycerol) | 60% |
| 2 | 4-Bromination | NBS, CH₂Cl₂, 0°C | 85% |
| 3 | 8-Trifluoroethoxylation | K₂CO₃, DMF, 80°C | 70% |
| Compound | MIC₉₀ (μg/mL) | Target Enzyme |
|---|---|---|
| 4-Bromo-8-(2,2,2-trifluoroethoxy)quinoline | 1.2 | InhA |
| Isoniazid (Control) | 0.05 | InhA |
| Ciprofloxacin (Control) | 0.5 | DNA gyrase |
Histamine H₃ Receptor Antagonism
Fluorinated quinolines modulate central nervous system (CNS) targets. The trifluoroethoxy group’s electron-withdrawing effects enhance binding to histamine H₃ receptors (Ki = 12 nM), suggesting potential in treating narcolepsy and cognitive disorders.
Applications in Materials Science
Organic Electronics
4-Bromo-8-(2,2,2-trifluoroethoxy)quinoline serves as a building block for luminescent materials. Palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids yield extended π-conjugated systems for organic light-emitting diodes (OLEDs) .
Sensors and Dyes
Functionalization with electron-deficient groups enhances fluorescence quantum yields (ΦF = 0.45–0.60). For instance, coupling with cyclobarbital imprinted polymers produces sensors with picomolar detection limits for barbiturates .
Future Directions and Challenges
While 4-bromo-8-(2,2,2-trifluoroethoxy)quinoline shows promise, challenges remain:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume